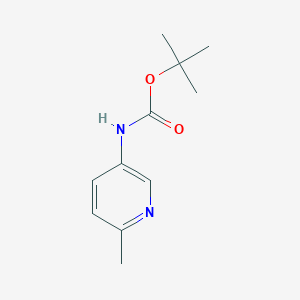

tert-Butyl (6-methylpyridin-3-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-methylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNZGGFNQUSLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630499 | |

| Record name | tert-Butyl (6-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323578-37-6 | |

| Record name | tert-Butyl (6-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl (6-methylpyridin-3-yl)carbamate CAS number 323578-37-6

An In-depth Technical Guide to tert-Butyl (6-methylpyridin-3-yl)carbamate (CAS: 323578-37-6)

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern medicinal chemistry and organic synthesis. We will delve into its fundamental chemical properties, robust synthetic protocols, and critical applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic use of this versatile building block.

Introduction: A Strategically Protected Building Block

This compound is a heterocyclic compound featuring a 2-methylpyridine core functionalized with a tert-butyloxycarbonyl (Boc) protected amine at the 5-position.[1] Its primary value lies not as an end-product, but as a crucial intermediate, enabling the controlled, sequential synthesis of more complex molecules.[2] The strategic placement of the Boc group allows for selective reactions on other parts of the pyridine scaffold before revealing the amine functionality for subsequent coupling reactions. This level of control is paramount in the multi-step synthesis of pharmaceutical candidates.[3]

The Central Role of the Boc Protecting Group

The utility of this compound is intrinsically linked to the properties of the tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone of modern organic synthesis for several reasons:

-

Stability: It is remarkably stable under a wide variety of reaction conditions, including those involving basic, nucleophilic, and reductive reagents.[4] This robustness allows chemists to perform extensive modifications on other parts of the molecule without premature cleavage of the protecting group.

-

Facile Cleavage: Despite its stability, the Boc group can be removed cleanly and efficiently under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5] This orthogonal deprotection strategy is essential for complex synthetic campaigns.

-

Improved Solubility: The bulky, lipophilic tert-butyl group often enhances the solubility of intermediates in common organic solvents, simplifying purification processes like chromatography and extraction.

The 2-Methyl-5-aminopyridine Scaffold in Medicinal Chemistry

The core structure, 2-methyl-5-aminopyridine, is a "privileged scaffold" in drug discovery. Pyridine rings are common motifs in bioactive molecules due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties.[6] By providing a pre-functionalized and protected version of this scaffold, this compound serves as an invaluable starting point for developing novel therapeutics, including kinase inhibitors and other targeted agents.[7][8]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory.

Core Properties

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 323578-37-6 | [1][9] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [9][10] |

| Molecular Weight | 208.26 g/mol | [9][11] |

| Appearance | Solid or powder, often white to off-white | [1][10] |

| Melting Point | 114-115 °C | [1][10] |

| Boiling Point | 262.7 ± 28.0 °C (Predicted) | [1][10] |

| Density | 1.108 ± 0.06 g/cm³ (Predicted) | [1][10] |

| Solubility | Soluble in DMSO and other common organic solvents | [1][10] |

Spectroscopic Signature (¹H and ¹³C NMR)

While an experimental spectrum should always be used for confirmation, the expected NMR signals provide a baseline for structural verification.

-

¹H NMR: The proton NMR spectrum is expected to show a sharp, high-intensity singlet around 1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group. A singlet for the methyl group protons attached to the pyridine ring would appear further downfield. The aromatic protons on the pyridine ring will appear as distinct multiplets in the aromatic region (typically 7.0-8.5 ppm), with their specific coupling patterns dictated by their positions relative to each other and the nitrogen atom. A broad singlet for the N-H proton of the carbamate is also expected.

-

¹³C NMR: The carbon spectrum will feature a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the associated methyl carbons around 28 ppm.[12][13] Signals for the pyridine ring carbons will appear in the aromatic region (~120-150 ppm), along with a signal for the methyl group carbon. The carbonyl carbon of the carbamate group will be observed further downfield (~153-156 ppm).[13]

Synthesis and Key Reactions: A Practical Guide

The primary value of this compound is realized through its synthesis and subsequent deprotection. The following protocols are designed to be self-validating, ensuring high purity and yield.

Synthesis: Boc Protection of 6-Methylpyridin-3-amine

The most direct and common synthesis involves the protection of the primary amine of 6-methylpyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O).

Diagram 1: Synthetic Workflow

Caption: Synthesis of the target compound via Boc protection.

Causality and Experimental Choices: The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of Boc₂O. The choice of solvent (like Dichloromethane or Tetrahydrofuran) is based on the solubility of the starting materials and its inertness under the reaction conditions.[8] While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (Et₃N) can accelerate the reaction by scavenging the tert-butanol and carbonic acid byproducts.

Self-Validating Experimental Protocol:

-

Preparation: To a stirred solution of 6-methylpyridin-3-amine (1.0 eq) in dichloromethane (DCM, ~0.2 M), add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath.

-

Reaction: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes. The causality here is to maintain a low temperature to control the exotherm and prevent side reactions.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed. This step ensures the reaction goes to completion, forming a self-validating endpoint.

-

Work-up: Quench the reaction with water. Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes acidic impurities and residual water-soluble components.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield the pure product as a white solid.[1][10]

Key Reaction: Boc Deprotection

The strategic purpose of installing the Boc group is its eventual removal to unmask the amine for further functionalization.

Diagram 2: Deprotection Workflow

Caption: Acid-mediated removal of the Boc protecting group.

Mechanism and Protocol:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.

-

Acid Treatment: Add a strong acid like trifluoroacetic acid (TFA, 5-10 eq) or a solution of 4M HCl in dioxane. The acid protonates the carbamate, initiating the cleavage mechanism which results in the formation of the stable tert-butyl cation, carbon dioxide, and the protonated amine.[5]

-

Reaction and Isolation: Stir the mixture at room temperature for 1-4 hours. The solvent and excess acid are then removed under reduced pressure to yield the amine, typically as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

Applications in Drug Discovery and Development

This compound is a quintessential building block, enabling access to a wide range of complex molecular architectures. Its utility is best understood as the first step in a longer synthetic sequence.

Diagram 3: Role as a Synthetic Intermediate

Caption: Logical workflow in a multi-step synthesis.

The workflow above illustrates the strategic advantage:

-

Initial Scaffolding: Starting with the Boc-protected compound, chemists can perform reactions on other parts of the pyridine ring that the unprotected amine would not tolerate.

-

Deprotection: Once the core is appropriately modified, the Boc group is removed to reveal the nucleophilic amine.

-

Final Elaboration: This newly exposed amine is then used as a handle for the final coupling step, attaching another pharmacophore or linker to complete the synthesis of the target molecule.[4]

This strategy is frequently employed in the synthesis of kinase inhibitors, where the aminopyridine moiety often serves as a key hinge-binding element within the ATP-binding pocket of the target enzyme.[8]

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

| Safety Aspect | Recommendation | Reference(s) |

| Hazard Identification | May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated. | [14][15] |

| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | [11][15] |

| Storage | Store in a tightly sealed container in a cool, dry place. A storage temperature of -20°C is recommended for long-term stability. | [1][16] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14] |

| First Aid (Skin) | Wash with plenty of soap and water. If irritation occurs, seek medical advice. | [14] |

Conclusion

This compound (CAS: 323578-36-7) is more than just a chemical; it is a strategic tool that provides synthetic flexibility and control. Its robust Boc-protected amine, coupled with the medicinally relevant methylpyridine scaffold, makes it an indispensable intermediate for researchers in drug discovery. A thorough understanding of its properties, synthesis, and deprotection protocols, as outlined in this guide, empowers scientists to efficiently construct novel and complex molecules poised for therapeutic development.

References

- Tert-butyl N-(6-methylpyridin-3-yl)carbamate CAS 323578-37-6. (n.d.). Autech Industry Co., Limited.

- 6-Methylpyridin-3-amine - PMC. (n.d.). National Center for Biotechnology Information.

- This compound. (n.d.). Pharmalego.

- 323578-37-6 | this compound. (n.d.). Ambeed.com.

- CAS 323578-37-6 Tert-butyl N-(6-methylpyridin-3-yl)carbamate. (n.d.). BOC Sciences.

- Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. (2025, September 8). UCHEM.

- Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025, August 6). ResearchGate.

- This compound. (n.d.). Echemi.

- Tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate Safety Data Sheet. (n.d.). AK Scientific, Inc.

- 323578-37-6|this compound. (n.d.). BLDpharm.

- tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate. (n.d.). MySkinRecipes.

- Supporting Information. (n.d.). Royal Society of Chemistry.

- tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride. (n.d.). Vulcanchem.

- Wholesale 6-methylpyridin-3-amine CAS:3430-14-6 Manufacturers and Suppliers. (n.d.). XINDAO.

- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry.

- tert-Butyl Esters. (n.d.). Organic Chemistry Portal.

- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate. (n.d.). Benchchem.

- Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). National Center for Biotechnology Information.

- tert-Butyl 6-methylpyridin-3-ylcarbamate Safety Data Sheet. (n.d.). Matrix Scientific.

Sources

- 1. Tert-butyl N-(6-methylpyridin-3-yl)carbamate CAS 323578-37-6 [homesunshinepharma.com]

- 2. myuchem.com [myuchem.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. Wholesale 6-methylpyridin-3-amine CAS:3430-14-6 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 7. tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate [myskinrecipes.com]

- 8. tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride (1807542-94-4) for sale [vulcanchem.com]

- 9. CAS:323578-37-6 | C11H16N2O2 | this compound | Pharmalego [pharmalego.com]

- 10. alfa-labotrial.com [alfa-labotrial.com]

- 11. echemi.com [echemi.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. aksci.com [aksci.com]

- 15. matrixscientific.com [matrixscientific.com]

- 16. 323578-37-6|this compound|BLD Pharm [bldpharm.com]

Physical and chemical properties of tert-Butyl (6-methylpyridin-3-yl)carbamate

Introduction

tert-Butyl (6-methylpyridin-3-yl)carbamate, a key building block in modern medicinal chemistry, is a heterocyclic compound featuring a pyridine core functionalized with a methyl group and a tert-butoxycarbonyl (Boc) protected amine. This strategic combination of functional groups makes it an invaluable intermediate for the synthesis of complex pharmaceutical agents. The Boc protecting group offers robust stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, providing chemists with a reliable tool for regioselective synthesis. The 6-methyl-3-aminopyridine scaffold is a common motif in a variety of biologically active molecules, contributing to their target affinity and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed synthetic protocol and an exploration of its reactivity and applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile intermediate.

Physicochemical Properties

The physicochemical properties of a synthetic intermediate are critical for its effective use in process development and scale-up. Below is a summary of the known properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 323578-37-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][2][3] |

| Molecular Weight | 208.26 g/mol | [2][3] |

| Appearance | Solid or powder | [4][5] |

| Melting Point | 114-115 °C | [4][5] |

| Boiling Point (Predicted) | 262.7 ± 28.0 °C | [4][5] |

| Density (Predicted) | 1.108 ± 0.06 g/cm³ | [4][5] |

| Solubility | Soluble in DMSO | [4][5] |

| pKa (Predicted) | 12.94 ± 0.70 | [4] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methyl group protons, and the protons of the tert-butyl group. The pyridine protons would appear in the aromatic region, with their chemical shifts and coupling constants dictated by their positions relative to the nitrogen atom and the other substituents. The methyl group would present as a singlet in the aliphatic region, and the tert-butyl group would also be a sharp singlet, integrating to nine protons.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule, including the carbons of the pyridine ring, the methyl group, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the carbamate, C-H stretching of the aromatic and aliphatic groups, the C=O stretching of the carbamate, and C-N and C-O stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 208.26). Fragmentation patterns would likely involve the loss of the tert-butyl group or other characteristic fragments.

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily governed by the Boc-protected amine and the pyridine ring.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of conditions, including basic, nucleophilic, and reductive environments.[6] This stability allows for selective reactions at other positions of the molecule without affecting the protected amine.

The primary reactivity of the Boc group is its lability under acidic conditions.[6] Treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), readily cleaves the carbamate to reveal the free amine, alongside the formation of isobutylene and carbon dioxide.[7] This deprotection is a clean and high-yielding reaction, making it a cornerstone of synthetic strategies involving this intermediate.

Caption: Acid-catalyzed deprotection of the Boc group.

Reactivity of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system. This influences its reactivity towards electrophilic and nucleophilic substitution reactions. The existing substituents (methyl and N-Boc-amino groups) will direct the regioselectivity of further functionalization. The nitrogen atom of the pyridine ring can also participate in reactions such as N-alkylation or N-oxidation, although the steric hindrance from the adjacent methyl group may influence the accessibility of the nitrogen lone pair.

Synthesis Protocol

A common method for the synthesis of Boc-protected amines is the reaction of the corresponding primary amine with di-tert-butyl dicarbonate (Boc₂O). The following is a representative, detailed protocol for the synthesis of this compound.

Materials:

-

5-Amino-2-methylpyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-2-methylpyridine in the chosen solvent (e.g., DCM).

-

Addition of Base: Add a suitable base, such as triethylamine, to the solution.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Crystallization: Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield this compound as a solid.[4][5]

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The 6-methyl-3-aminopyridine moiety is a privileged scaffold in drug discovery, appearing in numerous kinase inhibitors and other targeted therapies. The Boc-protected nature of this intermediate allows for its incorporation into complex molecular architectures through various coupling reactions, followed by a straightforward deprotection to reveal the key amine functionality for further elaboration or for direct interaction with biological targets. While specific drug synthesis pathways detailing the use of this exact intermediate are often proprietary, its utility can be inferred from its structural similarity to components of known bioactive molecules.

Conclusion

This compound is a well-defined and highly useful synthetic building block for the pharmaceutical industry. Its stable yet readily cleavable Boc-protecting group, combined with the versatile 6-methyl-3-aminopyridine core, provides a reliable platform for the construction of complex and biologically active molecules. This guide has summarized the key physical and chemical properties, a representative synthetic protocol, and the general reactivity of this important intermediate, providing a valuable resource for scientists engaged in drug discovery and development.

References

-

CAS 323578-37-6 Tert-butyl N-(6-methylpyridin-3-yl)carbamate. (n.d.). Pharmacy Research. Retrieved from [Link]

-

Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. (2025, September 8). UCHEM. Retrieved from [Link]

-

Tert-butyl N- (6-methylpyridin-3-il) carbamate CAS 323578-37-6. (n.d.). Retrieved from [Link]

-

Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025, August 6). ResearchGate. Retrieved from [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PubMed Central. Retrieved from [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Cas 1150618-39-5,tert-Butyl 6-methylpiperidin-3-ylcarbamate. (n.d.). LookChem. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Buy Tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate [smolecule.com]

- 3. rsc.org [rsc.org]

- 4. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

Synthesis of tert-Butyl (6-methylpyridin-3-yl)carbamate literature review

An In-depth Technical Guide to the Synthesis of tert-Butyl (6-methylpyridin-3-yl)carbamate

Introduction: The Strategic Importance of a Key Building Block

This compound is a pivotal intermediate in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected amine on a methyl-substituted pyridine ring, makes it a versatile building block for introducing this specific scaffold into more complex molecules. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the amine, allowing for selective reactions at other positions of the molecule. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

PART 1: The Primary Synthetic Pathway: Direct Boc Protection

The most direct and widely employed method for synthesizing this compound is the protection of the commercially available starting material, 5-amino-2-methylpyridine (also known as 5-amino-2-picoline).[1][2] This reaction involves the nucleophilic attack of the amino group on di-tert-butyl dicarbonate ((Boc)₂O), the anhydride of tert-butoxycarbonyl acid.

Mechanistic Rationale

The reaction proceeds via the nucleophilic addition of the pyridine's amino group to one of the carbonyl carbons of (Boc)₂O. The presence of a non-nucleophilic base is crucial to deprotonate the amine, increasing its nucleophilicity and neutralizing the acidic byproduct, tert-butoxycarboxylic acid, which decomposes into carbon dioxide and tert-butanol. The choice of base and solvent can significantly impact reaction efficiency and yield.[3][4] For moderately reactive aminopyridines, tertiary amines like triethylamine (TEA) are often sufficient.[3] In cases of lower reactivity, the more potent acylation catalyst 4-(dimethylamino)pyridine (DMAP) can be used in catalytic amounts.[3]

Comparative Reaction Conditions

The selection of reagents and conditions can be tailored to optimize yield and purity. Below is a summary of various reported conditions for the Boc protection of aminopyridines.

| Base | Catalyst | Solvent | Temperature | Yield | Reference |

| Triethylamine (TEA) | None | Dichloromethane (CH₂Cl₂) | Room Temp | Good | [3] |

| Triethylamine (TEA) | EDCI, HOBT | Tetrahydrofuran (THF) | Room Temp | 80% | [5] |

| Sodium Bicarbonate | None | Chloroform/Water | Reflux | High | [4] |

| 4-DMAP | None | Acetonitrile (MeCN) | Room Temp | High | [3] |

Detailed Experimental Protocol: Direct Boc Protection

This protocol is a generalized procedure based on common methodologies for the Boc protection of moderately reactive aminopyridines.[3][5]

Materials:

-

5-Amino-2-methylpyridine (1.0 equiv.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.3 equiv.)

-

Triethylamine (TEA) (1.5 equiv.)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Silica gel for chromatography

Procedure:

-

In a round-bottomed flask, dissolve 5-amino-2-methylpyridine (1.0 equiv.) in dichloromethane.

-

Add triethylamine (1.5 equiv.) to the solution and stir.

-

Add di-tert-butyl dicarbonate (1.3 equiv.) portion-wise to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

-

Upon completion, add water to the reaction mixture to quench any unreacted (Boc)₂O.[6]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[5]

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford the pure this compound.[5]

PART 2: Alternative Synthetic Strategies

While direct protection is common, alternative routes offer valuable options, especially when the starting amine is unavailable or when different substitution patterns are desired.

A. The Curtius Rearrangement: From Carboxylic Acid to Carbamate

The Curtius rearrangement provides an elegant method to convert a carboxylic acid into a Boc-protected amine in a one-pot procedure.[7][8] This pathway begins with 6-methylnicotinic acid and proceeds through an acyl azide intermediate, which rearranges to an isocyanate. The isocyanate is then trapped by tert-butanol to form the final carbamate product.[9][10]

Mechanistic Rationale: The key step is the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[10] The rearrangement is a concerted process, involving the migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen atom simultaneously with the expulsion of N₂. This concerted mechanism ensures complete retention of configuration at the migrating group.[10] Modern protocols often use diphenylphosphoryl azide (DPPA) or a one-pot system with sodium azide and (Boc)₂O to generate the acyl azide in situ, avoiding the isolation of the potentially explosive intermediate.[7][11]

Detailed Experimental Protocol: Zinc-Catalyzed One-Pot Curtius Rearrangement

This protocol is adapted from a general method for the efficient synthesis of Boc-protected amines from carboxylic acids.[7]

Materials:

-

6-Methylnicotinic acid (1.0 equiv.)

-

Sodium azide (NaN₃) (2.0 equiv.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)

-

Zinc(II) triflate (Zn(OTf)₂) (0.02 equiv.)

-

Tetrabutylammonium bromide (TBAB) (0.1 equiv.)

-

Anhydrous Toluene

Procedure:

-

To a flask charged with 6-methylnicotinic acid (1.0 equiv.), add anhydrous toluene, sodium azide (2.0 equiv.), and di-tert-butyl dicarbonate (1.1 equiv.).

-

Add the catalysts, zinc(II) triflate (0.02 equiv.) and tetrabutylammonium bromide (0.1 equiv.), to the suspension.

-

Heat the reaction mixture to 40 °C and stir until the reaction is complete (monitor by TLC or LC-MS). The in situ generated acyl azide will spontaneously rearrange to the isocyanate, which is then trapped by the tert-butanol byproduct of the (Boc)₂O reaction.

-

Upon completion, cool the mixture to room temperature and carefully quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield the desired product.

B. Buchwald-Hartwig Amination: A Transition-Metal-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[12][13] This method can be used to synthesize this compound by coupling a suitable halo-pyridine, such as 5-bromo-2-methylpyridine, with tert-butyl carbamate.

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) species.[12][14]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl-halide bond (e.g., 5-bromo-2-methylpyridine) to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine (tert-butyl carbamate) coordinates to the Pd(II) center. A strong base (e.g., sodium tert-butoxide) is required to deprotonate the coordinated amine, forming a palladium amido complex.

-

Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst. The choice of a sterically hindered phosphine ligand is critical to facilitate the reductive elimination step and stabilize the catalytic species.[14][15]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure for the palladium-catalyzed amination of an aryl bromide.

Materials:

-

5-Bromo-2-methylpyridine (1.0 equiv.)

-

tert-Butyl carbamate (1.2 equiv.)

-

Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.05 equiv.)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02-0.1 equiv.)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

-

Anhydrous Toluene or Dioxane

Procedure:

-

Add 5-bromo-2-methylpyridine, tert-butyl carbamate, and sodium tert-butoxide to an oven-dried flask.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

In a separate vial under an inert atmosphere, prepare the catalyst system by mixing Pd₂(dba)₃ and the XPhos ligand in the anhydrous solvent.

-

Add the anhydrous solvent to the main reaction flask, followed by the catalyst solution via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Conclusion

The synthesis of this compound can be achieved through several reliable methods. The direct Boc protection of 5-amino-2-methylpyridine remains the most straightforward and economical approach for large-scale synthesis. However, the Curtius rearrangement and the Buchwald-Hartwig amination offer powerful and versatile alternatives, providing access to this key intermediate from different precursors and expanding the synthetic chemist's toolkit. The choice of method will depend on factors such as starting material availability, cost, scale, and the specific requirements of the overall synthetic strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 6. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Curtius Rearrangement [organic-chemistry.org]

- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 15. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of tert-Butyl (6-methylpyridin-3-yl)carbamate

This guide provides a comprehensive technical overview of tert-Butyl (6-methylpyridin-3-yl)carbamate, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, and analytical validation, offering field-proven insights into its application.

Strategic Importance in Synthesis

This compound is a pivotal building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its structure uniquely combines a pyridine core, a versatile platform for further functionalization, with a tert-butyloxycarbonyl (Boc) protected amine. This Boc protecting group is instrumental in multi-step syntheses, offering robust stability across a wide range of reaction conditions while allowing for selective deprotection under acidic conditions.[2]

The precursor, 3-amino-6-methylpyridine, is a crucial intermediate in the synthesis of various biologically active compounds, including those with antibacterial and anti-inflammatory properties.[1] The introduction of the Boc group allows for precise control over the reactivity of the amino group, enabling chemists to direct subsequent reactions to other positions on the pyridine ring.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridine ring substituted with a methyl group at the 6-position and a tert-butoxycarbonylamino group at the 3-position. The presence of both electron-donating (methyl and amino) and electron-withdrawing (carbamate carbonyl) groups influences the electronic properties and reactivity of the pyridine ring.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 3-Amino-6-methylpyridine | tert-Butyl carbamate |

| Molecular Formula | C₁₁H₁₆N₂O₂ | C₆H₈N₂ | C₅H₁₁NO₂ |

| Molecular Weight | 208.26 g/mol | 108.14 g/mol | 117.15 g/mol [3] |

| Appearance | White to off-white solid | Solid | White needles[4] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | Soluble in water, ethanol, ether | Soluble in benzene, hexane[4] |

| Melting Point | Not available | 99-102 °C | 107-109 °C[4] |

Synthesis Protocol: A Self-Validating System

The synthesis of this compound is typically achieved through the reaction of 3-amino-6-methylpyridine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and highly efficient method for the introduction of a Boc protecting group onto a primary or secondary amine.

Causality Behind Experimental Choices

-

Reagent Selection: Di-tert-butyl dicarbonate is the reagent of choice due to its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and carbon dioxide).

-

Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is typically used to dissolve the starting materials and facilitate the reaction.

-

Base: While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction by neutralizing the acidic byproduct that may form.

-

Temperature: The reaction is generally performed at room temperature, as it is sufficiently exothermic to proceed without heating.

Step-by-Step Methodology

-

To a solution of 3-amino-6-methylpyridine (1.0 eq) in anhydrous THF (0.5 M), add di-tert-butyl dicarbonate (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization and Structural Elucidation

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected signals are summarized in the table below.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | Pyridine H-2 |

| ~7.8 | d | 1H | Pyridine H-4 |

| ~7.0 | d | 1H | Pyridine H-5 |

| ~6.5 | br s | 1H | N-H |

| ~2.5 | s | 3H | Pyridine-CH₃ |

| 1.52 | s | 9H | tert-Butyl |

The predicted chemical shifts are based on the analysis of similar structures and known substituent effects on the pyridine ring.[5][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (carbamate) |

| ~150 | Pyridine C-6 |

| ~145 | Pyridine C-2 |

| ~135 | Pyridine C-3 |

| ~125 | Pyridine C-4 |

| ~122 | Pyridine C-5 |

| ~80 | O-C(CH₃)₃ |

| ~28 | C(CH₃)₃ |

| ~24 | Pyridine-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Carbamate |

| ~2970 | C-H stretch | Alkyl (tert-butyl, methyl) |

| ~1710 | C=O stretch | Carbamate |

| ~1590, 1480 | C=C, C=N stretch | Pyridine ring |

| ~1160 | C-O stretch | Carbamate |

Reference IR data for tert-butyl carbamate shows characteristic peaks for the N-H, C-H, and C=O stretches.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₁H₁₆N₂O₂), the expected molecular ion peak [M]⁺ would be at m/z 208. A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group (57 amu) or isobutylene (56 amu).

Logical Relationship between Structure and Spectroscopic Data

Caption: Correlation of molecular structure with spectroscopic data.

Conclusion

This compound is a strategically important intermediate whose value lies in the orthogonal reactivity of its functional groups. The Boc-protected amine provides a stable handle for carrying the 3-amino-6-methylpyridine core through various synthetic transformations. A thorough understanding of its synthesis and spectroscopic properties is essential for its effective utilization in the development of novel pharmaceuticals and other high-value chemical entities. The protocols and data presented in this guide provide a solid, authoritative foundation for researchers and scientists working in this field.

References

- Pipzine Chemicals. 3-Amino-6-methylpyridine Supplier & Manufacturer in China.

- Pipzine Chemicals. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China.

- ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.

- The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

- UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis.

- ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.

- Supporting Information.

- MySkinRecipes. tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate.

- PubChem. tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate.

- National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook.

- ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.

- MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate.

- Organic Syntheses Procedure. Carbamic acid, tert-butyl ester.

- SIELC Technologies. tert-Butyl carbamate.

- Benchchem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

- Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.

- ResearchGate. Synthesis of 2-N-phenylamino-3-nitro-6-methylpyridine.

- National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook.

- Smolecule. Tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate.

- Sigma-Aldrich. tert-Butyl (6-bromopyridin-3-yl)carbamate | 218594-15-1.

- Enamine. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate.

- ResearchGate. (PDF) Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives.

- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

- ChemicalBook. (S)-TERT-BUTYL (1-(3-BROMO-6-(3-METHYL-3-(METHYLSULFONYL)BUT-1-YN-1-YL)PYRIDIN-2-YL)-2-(3,5-DIFLUOROPHENYL)ETHYL)CARBAMATE CAS#: 2189684-54-4.

- PubChem. Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate.

- PubChem. tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate.

- National Institute of Standards and Technology. Butyl carbamate - the NIST WebBook.

- ChemicalBook. tert-butyl (2-(6-methylpyridin-3-yl)ethyl)carbamate.

- Hölzel Biotech. tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate.

- ResearchGate. FT-IR spectrum of tert-butyl... | Download Scientific Diagram.

- MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.

- ChemScene. 2189684-54-4 | (S)-tert-Butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate.

- TCI Chemicals. tert-Butyl (6-Methylpiperidin-3-yl)carbamate (cis- and trans- mixture).

- BLDpharm. 910462-31-6|tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate.

Sources

- 1. 3-Amino-6-methylpyridine Supplier & Manufacturer in China | Properties, Applications, Safety Data, Price – High Quality Bulk Wholesale [pipzine-chem.com]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 4. orgsyn.org [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. tert-Butyl carbamate [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to tert-butyl N-(6-methylpyridin-3-yl)carbamate

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of protecting groups and functionalized heterocyclic scaffolds is paramount. tert-butyl N-(6-methylpyridin-3-yl)carbamate, a molecule featuring a Boc-protected amine on a methyl-substituted pyridine ring, represents a quintessential example of a versatile building block. The tert-butoxycarbonyl (Boc) group offers a robust yet readily cleavable protecting group for the amine functionality, allowing for selective reactions at other positions of the pyridine ring. The pyridine core itself is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a chemical compound is critical for its effective application in synthesis and drug design. The key physicochemical data for tert-butyl N-(6-methylpyridin-3-yl)carbamate are summarized below.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(6-methylpyridin-3-yl)carbamate | Sun-shine Chem[1] |

| CAS Number | 323578-37-6 | Sun-shine Chem[1] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | Inferred from structure |

| Molecular Weight | 208.26 g/mol | Inferred from formula |

| Physical State | Solid (Typical) | Fisher Scientific[2] |

| Melting Point | 105 - 109 °C | Fisher Scientific[2] |

| Appearance | Off-white solid | Fisher Scientific[2][3] |

The structure combines the steric bulk of the tert-butyl group with the planar, aromatic pyridine ring. This combination influences its solubility, reactivity, and crystalline nature.

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl N-(6-methylpyridin-3-yl)carbamate is a critical aspect of its utility. A common and efficient method involves the reaction of 5-amino-2-methylpyridine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of tert-butyl N-(6-methylpyridin-3-yl)carbamate

This protocol is a representative procedure for the N-tert-butoxycarbonylation of an aminopyridine derivative.

Materials:

-

5-amino-2-methylpyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 5-amino-2-methylpyridine (1.0 eq) in anhydrous THF, add 4-Dimethylaminopyridine (DMAP) (0.05 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford pure tert-butyl N-(6-methylpyridin-3-yl)carbamate.[4]

Causality in Experimental Choices:

-

Solvent: THF is chosen for its ability to dissolve both the polar aminopyridine and the nonpolar Boc₂O, creating a homogeneous reaction environment.

-

Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction between the amine and Boc₂O.

-

Temperature Control: The initial addition at 0 °C helps to control the exothermicity of the reaction.

-

Workup: The aqueous bicarbonate wash neutralizes any acidic byproducts, and the brine wash removes residual water from the organic phase.

Reaction Workflow Diagram

Caption: General synthetic utility of the title compound.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [2]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [5]Avoid contact with skin and eyes. [2]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [3]* Incompatibilities: Avoid strong oxidizing agents. [2]* First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention. [3] * Skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. [3] * Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. [3] * Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur. [3]

-

Conclusion

tert-butyl N-(6-methylpyridin-3-yl)carbamate is a strategically important building block in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable tool for researchers and drug development professionals. The Boc-protecting group provides the necessary stability for selective functionalization of the pyridine core, while its facile cleavage allows for late-stage introduction of diverse functionalities. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [Link]

-

Alfa Aesar. Safety Data Sheet: tert-Butyl carbamate. [Link]

-

Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Key Intermediates for Orexin Receptor Antagonists

Foreword

The orexin system, with its integral role in regulating sleep-wake cycles, has emerged as a pivotal target for the therapeutic intervention of insomnia. The development of orexin receptor antagonists has marked a significant advancement in the field of sleep medicine, offering a novel mechanistic approach compared to traditional hypnotics. The intricate molecular architectures of these antagonists, such as suvorexant, lemborexant, and daridorexant, necessitate sophisticated synthetic strategies. Central to these strategies are the efficient and stereocontrolled syntheses of key intermediates, which often represent the most challenging and critical aspects of the overall manufacturing process. This guide provides a comprehensive technical overview of the synthesis of these crucial building blocks, intended for researchers, scientists, and professionals in drug development. We will delve into the causal relationships behind synthetic choices, present detailed experimental protocols, and offer insights into the practical application of these methodologies.

The Chiral Diazepane Core of Suvorexant: (R)-5-Methyl-1,4-diazepane

Suvorexant (Belsomra®) is a dual orexin receptor antagonist (DORA) characterized by its central 1,4-diazepane ring with a chiral center at the 5-position. The (R)-enantiomer is the pharmacologically active isomer, making the stereoselective synthesis of (R)-5-methyl-1,4-diazepane a cornerstone of its manufacturing.

Retrosynthetic Analysis of Suvorexant

A retrosynthetic analysis of suvorexant reveals two primary fragments: the chiral (R)-5-methyl-1,4-diazepane core and the 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid moiety, which are coupled in the final stages of the synthesis. The diazepane is further connected to a 2,5-dichloro-1,3-benzoxazole unit.

Synthetic Strategies for (R)-5-Methyl-1,4-diazepane

The synthesis of this chiral diazepane has been approached through several innovative methods, each with its own merits regarding efficiency, scalability, and stereocontrol.

A highly efficient and enantioselective method involves the intramolecular reductive amination of a linear amino-ketone precursor. This transformation is catalyzed by a ruthenium-based complex, which facilitates the asymmetric transfer hydrogenation, thereby establishing the chiral center with high enantiomeric excess.[1][2]

The choice of a ruthenium catalyst, specifically a Noyori-type catalyst such as (S,S)-RuCl(p-cymene)(TsDPEN), is critical for achieving high enantioselectivity.[2] The reaction proceeds through the formation of a cyclic imine intermediate, which is then asymmetrically reduced by the chiral catalyst.

Experimental Protocol: Ruthenium-Catalyzed Intramolecular Asymmetric Reductive Amination [2]

-

Preparation of the Amino-ketone Precursor: The synthesis begins with the conjugate addition of a protected ethylenediamine derivative to methyl vinyl ketone. The resulting amine is then protected to yield the linear amino-ketone substrate.

-

Asymmetric Reductive Amination:

-

To a solution of the amino-ketone precursor in a suitable solvent (e.g., methanol), add the ruthenium catalyst (e.g., [RuCl(p-cymene)((S,S)-Ts-DPEN)]) at a low catalyst loading (typically 0.1-1 mol%).

-

Add a hydrogen source, such as a mixture of formic acid and triethylamine.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60 °C) and monitor the progress by HPLC or LC-MS.

-

Upon completion, the reaction is worked up by removing the solvent and purifying the product by chromatography or crystallization. This method has been reported to provide the desired diazepane in high yield (e.g., 97%) and excellent enantiomeric excess (e.g., 94.5% ee).[1][2]

-

An alternative and "greener" approach utilizes a transaminase enzyme to stereoselectively aminate a ketone precursor. This biocatalytic method often operates under mild conditions and can achieve very high enantioselectivity.[3] In some large-scale syntheses, a three-enzyme system is employed, consisting of a transaminase, a lactate dehydrogenase for byproduct removal, and a glucose dehydrogenase for cofactor recycling, which enhances the overall efficiency.[3]

Experimental Protocol: Enzymatic Transamination [4]

-

Preparation of the Ketone Precursor: The synthesis of the pro-chiral ketone precursor is typically achieved through multi-step organic synthesis.

-

Enzymatic Transamination:

-

In a buffered aqueous solution, dissolve the ketone precursor.

-

Add the transaminase enzyme (e.g., from Pseudomonas fluorescens), an amine donor (e.g., isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP).

-

If using a multi-enzyme system, add the additional enzymes and cofactors (e.g., lactate dehydrogenase, glucose dehydrogenase, NAD+).

-

Maintain the pH and temperature at the optimal conditions for the enzyme (e.g., pH 7.5, 30 °C).

-

Monitor the reaction for conversion.

-

Upon completion, the product is extracted with an organic solvent and purified. This method can provide the chiral amine with excellent enantioselectivity (>99% ee).[3]

-

Synthesis of 2,5-Dichloro-1,3-benzoxazole

This key building block is typically prepared from 5-chloro-2-mercaptobenzoxazole.

Experimental Protocol: Synthesis of 2,5-Dichloro-1,3-benzoxazole [5][6]

-

To a solution of 5-chloro-2-mercaptobenzoxazole in dichloromethane at 5-10 °C, add thionyl chloride and a catalytic amount of N,N-dimethylformamide dropwise.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture into ice water and neutralize with sodium bicarbonate.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by washing with a cold non-polar solvent like n-hexane to yield 2,5-dichlorobenzoxazole as a solid. This procedure has been reported to provide the product in high yield (e.g., 91%).[5][6]

The Chiral Cyclopropane Core of Lemborexant: (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)cyclopropanecarboxamide

Lemborexant (Dayvigo®) is another DORA distinguished by a highly substituted chiral cyclopropane ring. The specific stereochemistry of this core is crucial for its potent activity.

Retrosynthetic Analysis of Lemborexant

The retrosynthesis of lemborexant points to three main building blocks: a chiral cyclopropane carboxylic acid derivative, 2,4-dimethylpyrimidin-5-ol, and 5-fluoropyridin-2-amine.

Synthesis of the Chiral Cyclopropane Intermediate

The construction of the chiral cyclopropane ring is a key challenge. A common strategy involves the reaction of an aryl acetonitrile with a chiral epoxide.[7]

Experimental Protocol: Synthesis of the Chiral Cyclopropane Core [7][8]

-

Cyclopropanation:

-

Deprotonation of 2-(3-fluorophenyl)acetonitrile with a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS).

-

The resulting carbanion is reacted with (R)-epichlorohydrin to form a cyclopropane intermediate. This reaction proceeds via an initial nucleophilic attack on the epoxide followed by an intramolecular cyclization.

-

-

Lactonization and Reduction:

-

The cyclopropane nitrile is then hydrolyzed and lactonized in situ to afford a chiral lactone.

-

Reduction of the lactone with a reducing agent like lithium borohydride (LiBH₄) yields a diol.

-

-

Enzymatic Acetylation and Functionalization:

-

Selective enzymatic acetylation of the primary alcohol using a lipase provides a mono-acetylated intermediate. This enzymatic step is crucial for differentiating the two hydroxyl groups.

-

The remaining secondary alcohol is then tosylated.

-

-

Ether Synthesis:

-

The tosylated intermediate undergoes an Sₙ2 reaction with 2,4-dimethylpyrimidin-5-ol in the presence of a base like cesium carbonate to form the ether linkage.

-

-

Final Steps to the Carboxylic Acid:

-

The acetate protecting group is cleaved, and the primary alcohol is oxidized to the carboxylic acid, for example, using a two-step oxidation with TEMPO/NaOCl followed by NaClO₂.

-

This multi-step sequence provides the key chiral cyclopropane carboxylic acid intermediate ready for coupling with 5-fluoropyridin-2-amine.

The Chiral Pyrrolidine Core of Daridorexant

Daridorexant (Quviviq®) is a more recently approved DORA featuring a chiral pyrrolidine core. The key intermediate is a derivative of (S)-2-methylpyrrolidine-2-carboxylic acid.[9]

Synthesis of the Chiral Pyrrolidine Intermediate

The synthesis of this quaternary stereocenter-containing pyrrolidine can be approached from chiral pool starting materials or through asymmetric synthesis. One reported route starts from (S)-pyroglutamic acid.[9]

Experimental Protocol: Synthesis of (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid (Conceptual Outline) [9]

-

Starting Material: The synthesis can commence from a protected derivative of (S)-pyroglutamic acid.

-

Introduction of the Methyl Group: The α-position to the carbonyl group can be methylated. This step requires careful control of stereochemistry to establish the quaternary center.

-

Reduction and Protection: The lactam carbonyl is reduced, and the nitrogen is protected, for example, with a Boc group.

-

Carboxylic Acid Formation: The ester group is hydrolyzed to afford the desired carboxylic acid intermediate.

The resulting (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid is then coupled with the other fragments of the daridorexant molecule.

The 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane framework is a conformationally restricted diamine mimic found in a number of orexin receptor antagonists.[8][10][11] Its rigid structure can impart favorable binding properties and pharmacokinetic profiles.

Synthetic Approaches to 3-Azabicyclo[3.1.0]hexane Derivatives

Several methods have been developed for the stereoselective synthesis of this bicyclic system.

A powerful method for constructing the 3-azabicyclo[3.1.0]hexane core is the dirhodium(II)-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole with a diazo compound, such as ethyl diazoacetate.[1][5] The choice of the rhodium catalyst and its ligands can influence the diastereoselectivity of the cyclopropanation.

Experimental Protocol: Dirhodium(II)-Catalyzed Cyclopropanation [5]

-

To a solution of N-Boc-2,5-dihydropyrrole in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or Rh₂(esp)₂).

-

Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture at a controlled temperature.

-

Monitor the reaction for the consumption of the starting materials.

-

Upon completion, the solvent is removed, and the product is purified by chromatography to separate the exo and endo diastereomers.

An alternative transition-metal-catalyzed approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[3] This method provides access to a variety of substituted 3-azabicyclo[3.1.0]hexane derivatives.

Conclusion

The synthesis of key intermediates is a critical determinant of the overall efficiency and viability of the manufacturing processes for orexin receptor antagonists. The examples of suvorexant, lemborexant, and daridorexant highlight the importance of stereocontrolled synthesis, with asymmetric catalysis and biocatalysis playing increasingly prominent roles. The development of robust and scalable routes to chiral diazepanes, cyclopropanes, and pyrrolidines, as well as rigid bicyclic scaffolds like 3-azabicyclo[3.1.0]hexane, will continue to be a major focus of research in this therapeutic area. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of medicinal chemistry and drug development.

References

- 1. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview) | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. EP2079690B1 - 3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Architect of Selectivity: An In-depth Technical Guide to the Role of the tert-Butyl Carbamate (Boc) Group in Multi-Step Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate choreography of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This strategic control prevents undesired side reactions and guides the synthetic pathway toward the desired complex molecule. Among the arsenal of protective groups available to the modern chemist, the tert-butyl carbamate (Boc) group stands as a cornerstone, particularly for the protection of amines. Its widespread adoption is a testament to its unique combination of stability under a broad range of reaction conditions and its facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive exploration of the Boc group's pivotal role, from its fundamental chemical principles to its practical application in the synthesis of complex pharmaceuticals and peptides.

The Core Directive: Why Protect Amines?

Amines are fundamental functional groups, ubiquitous in natural products, pharmaceuticals, and agrochemicals. However, their inherent nucleophilicity and basicity make them susceptible to a wide array of reagents, including electrophiles, oxidizing agents, and strong bases.[1][2] In a multi-step synthesis, an unprotected amine can interfere with reactions intended for other parts of the molecule. The introduction of a protecting group, such as the Boc group, temporarily converts the highly reactive amine into a significantly less reactive carbamate.[3][4] This masking strategy is governed by a set of key principles for an effective protecting group:

-

Ease of Introduction: The protecting group should be introduced efficiently and in high yield under mild conditions.

-

Stability: It must be robust enough to withstand a variety of subsequent reaction conditions.

-

Facile and Selective Removal: The group must be removable in high yield under specific and mild conditions that do not affect other functional groups in the molecule.[5]

The Boc group excels in all these aspects, making it an invaluable tool in the synthetic chemist's repertoire.

The Boc Group: A Profile of Stability and Reactivity

The tert-butyloxycarbonyl (Boc) group's success lies in its well-defined and predictable reactivity. It is remarkably stable towards a wide range of reagents and conditions, yet readily cleaved by acid.

Stability Profile

The Boc group's stability is a key factor in its widespread use. It is generally resistant to:

-

Basic conditions: It is stable to hydrolysis under most basic conditions.[6]

-

Nucleophiles: It is unreactive towards many common nucleophiles.[7][8]

-

Catalytic Hydrogenation: Unlike the Cbz (carboxybenzyl) group, the Boc group is stable to catalytic hydrogenation conditions (e.g., H₂/Pd-C).[2][9]

-

Reducing Agents: It is generally stable to common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[7]

This broad stability allows for a wide range of chemical transformations to be performed on a Boc-protected molecule without affecting the masked amine.

Acid-Labile Nature: The Key to Its Utility

The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[10] This lability is due to the stability of the tertiary carbocation formed during the deprotection process.[2] The use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) efficiently removes the Boc group, regenerating the free amine.[11][12]

The Chemistry of Boc Protection and Deprotection

The introduction and removal of the Boc group are fundamental operations in multi-step synthesis. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Boc Protection: Masking the Amine

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[3][13]

Mechanism of Boc Protection:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc anhydride. This forms a tetrahedral intermediate which then collapses, releasing the N-Boc protected amine, carbon dioxide, and tert-butanol. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[3]

Figure 1: Mechanism of Boc protection of an amine.

Experimental Protocols for Boc Protection:

The choice of solvent and base can be tailored to the specific substrate. Below is a summary of common conditions.

| Reagent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Substrates | Reference |

| (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 1 - 12 h | High | Primary and Secondary Amines | [3] |

| (Boc)₂O | Sodium Hydroxide (NaOH) | Dioxane/Water | Room Temperature | 1 - 12 h | High | Amino Acids | [3] |

| (Boc)₂O | None | Water-acetone | Room Temperature | Short | Excellent | Various Amines | [6] |

| (Boc)₂O | Amberlite-IR 120 | Dichloromethane (DCM) | Room Temperature | < 5 min | 95 | Aniline | [14] |

Step-by-Step General Protocol for Boc Protection:

-

Dissolution: Dissolve the amine substrate (1.0 equiv) in the chosen solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile).[3]

-

Base Addition: Add the base (e.g., Triethylamine, Diisopropylethylamine, or Sodium Hydroxide) (1.2 - 2.0 equiv) to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.[3]

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv) to the stirring solution.[3]

-

Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[3]

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purification: If necessary, purify the crude product by column chromatography.[3]

Boc Deprotection: Unmasking the Amine

The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent depends on the sensitivity of the substrate.

Mechanism of Boc Deprotection:

The acid-catalyzed deprotection of a Boc-protected amine is a facile process that regenerates the free amine.

-

Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA).[11]

-

Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[11]

-

Decarboxylation: The carbamic acid intermediate is unstable and readily decarboxylates to release carbon dioxide gas and the free amine.[11]

-

Formation of the Amine Salt: The resulting free amine is protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[11]

Figure 2: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols for Boc Deprotection:

| Reagent | Solvent | Temperature (°C) | Reaction Time | Notes | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temperature | 30 min - 2 h | Common for solution-phase and solid-phase synthesis. | [11][15] |

| 4M HCl in Dioxane | Dioxane | Room Temperature | 30 min | Highly selective for Nα-Boc groups over t-butyl esters. | [1][5][16] |

| 4M HCl in Dioxane/Methanol | Dioxane/Methanol | Room Temperature | 10 - 20 min | Rapid deprotection, often with precipitation of the HCl salt. | [17] |

Step-by-Step General Protocol for Boc Deprotection with TFA:

-

Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.[11]

-

Cooling (Optional): For sensitive substrates, cool the solution to 0 °C in an ice bath.[11]

-

Reagent Addition: Add an equal volume of TFA (for a 50% TFA/DCM solution). If scavengers such as anisole or thioanisole are needed to trap the tert-butyl cation and prevent side reactions, they should be pre-mixed with the TFA/DCM solution.[11]

-

Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction's progress by TLC or LC-MS.[11]

-

Work-up: Concentrate the mixture under reduced pressure to remove the DCM and excess TFA. Residual TFA can be removed by azeotroping with toluene or DCM. The resulting residue is the TFA salt of the amine, which can often be used directly in the next step or neutralized to obtain the free amine.[11]

Orthogonality: The Key to Complex Synthesis